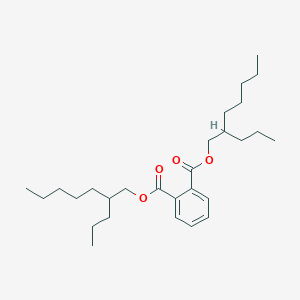

2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives of galactopyranosyl compounds is a complex process that involves multiple steps and intermediates. In one study, the synthesis of 6-O-(6-O-β-d-galactopyranosyl-β-d-galactopyranosyl)-d-galactopyranose was achieved using 2,3,4-tri-O-acetyl-6-O-(chloroacetyl)-α-d-galactopyranosyl bromide as a key intermediate . This intermediate was condensed with 1,2,3,4-tetra-O-acetyl-d-galactopyranose to yield a product that, after selective removal of the O-chloroacetyl group and further condensation, resulted in the trisaccharide title compound. This method demonstrates the potential for constructing complex carbohydrate structures through a series of protection and deprotection steps, which are fundamental in carbohydrate chemistry.

Molecular Structure Analysis

The molecular structure of carbohydrate derivatives is crucial for understanding their physical and chemical properties, as well as their biological activity. The crystal structure of 1,3,4,6-tetra-O-acetyl-2-deoxy-2-fluoro-β-D-galactopyranoside, a related compound, has been determined to be triclinic with specific cell dimensions and space group . The sugar molecules in this compound adopt chair conformations, which is typical for pyranose rings, and the acetyl groups prefer a trans conformation. These structural details are important for the design and synthesis of other carbohydrate-based molecules, as they provide insights into the preferred conformations and potential reactive sites of the compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of galactopyranosyl derivatives often require selective protection and deprotection of functional groups. For instance, the selective removal of the O-chloroacetyl group from an intermediate is a critical step in the synthesis of the trisaccharide compound mentioned earlier . This step is typically achieved using reagents like thiourea, which highlights the importance of choosing appropriate reagents for specific transformations in carbohydrate chemistry. The ability to selectively manipulate functional groups is essential for the successful synthesis of complex carbohydrates.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbohydrate derivatives are influenced by their molecular structure. For example, the crystal structure analysis of 1,3,4,6-tetra-O-acetyl-2-deoxy-2-fluoro-β-D-galactopyranoside provides data on the compound's density and molecular weight . These properties are important for the characterization of the compound and can affect its solubility, stability, and reactivity. Understanding these properties is crucial for the development of carbohydrate-based molecules for various applications, including pharmaceuticals and materials science.

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride is prominently used in the synthesis of complex carbohydrates. Kováč and Taylor (1987) explored its role in synthesizing oligosaccharides, particularly in constructing beta-linked D-galactobiosyl groups within oligosaccharides, which are significant for understanding carbohydrate chemistry and biology (Kováč & Taylor, 1987). Similarly, Doboszewski and Zamojski (1984) utilized it for the synthesis of galactopyranose derivatives, highlighting its versatility in carbohydrate synthesis (Doboszewski & Zamojski, 1984).

Glycosidic Bond Formation

The compound plays a crucial role in forming glycosidic bonds, a fundamental process in carbohydrate chemistry. Matta, Rana, and Abbas (1984) demonstrated its use in synthesizing disaccharide derivatives, contributing to our understanding of carbohydrate linkages and their formation (Matta, Rana, & Abbas, 1984).

Application in Molecular Dynamics and Conformational Studies

Kihlberg, Frejd, Jansson, Kitzing, and Magnusson (1989) researched the compound's use in preparing derivatives of methyl beta-D-galabioside, which are important for studying the conformation and dynamics of carbohydrates at the molecular level (Kihlberg et al., 1989).

Enzymatic Evaluation

In enzymology, Elek, Kiss, Praly, and Somsák (2005) used a derivative of this compound to synthesize beta-D-galactopyranosyl-thiohydroximates, which served as inhibitors of E. coli D-galactosidase, showcasing its potential in enzyme inhibition studies (Elek, Kiss, Praly, & Somsák, 2005).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-chlorooxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWPSIUIJNAJDV-HTOAHKCRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,6-Tetra-o-acetyl-alpha-d-galactopyranosyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9H-Pyrido[3,4-b]indole-5,6-diamine](/img/structure/B138377.png)

![N-[(2R,3R,4R,5S,6R)-2-[[(3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138389.png)

![Indeno[1,2,3-cd]pyrene](/img/structure/B138397.png)